molecular formula C10H10N4O3 B13426662 2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

Cat. No.: B13426662
M. Wt: 234.21 g/mol
InChI Key: ZUWDQRALNDSPGM-UHFFFAOYSA-N
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Description

2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a complex organic compound that features both imidazole and pyridazine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyridazine ring . The reaction conditions often require the use of catalysts such as nickel and involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods that are atom economical and environmentally benign. These methods are designed to be highly selective and efficient, often utilizing metal-free processes to construct the heterocyclic rings under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-imidazole derivatives, while reduction can produce amine-functionalized compounds .

Mechanism of Action

The mechanism of action of 2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, altering their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to the combination of imidazole and pyridazine rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds with only one type of heterocyclic ring .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C10H10N4O3/c1-7-11-4-5-13(7)8-2-3-9(15)14(12-8)6-10(16)17/h2-5H,6H2,1H3,(H,16,17)

InChI Key

ZUWDQRALNDSPGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CC(=O)O

Origin of Product

United States

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